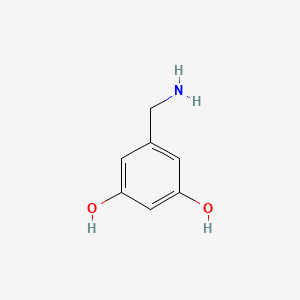

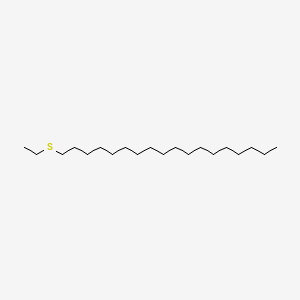

3-(4-methoxyphenyl)-2H-1,4-benzothiazine

Descripción general

Descripción

Compounds with a methoxyphenyl group are often found in various chemical and biological contexts . They can be part of larger molecules, serving different roles depending on their chemical environment. For example, 3-(4-methoxyphenyl)propionic acid is a natural product found in several organisms .

Synthesis Analysis

The synthesis of methoxyphenyl-containing compounds can vary widely depending on the specific compound . For instance, a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide was synthesized for controlled-release formulation .Molecular Structure Analysis

The molecular structure of methoxyphenyl compounds can be analyzed using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis

The chemical reactions involving methoxyphenyl compounds can be complex and varied. For example, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl compounds can be analyzed using various techniques. For example, DFT studies can be used for conformational analysis, molecular structure, and properties of para-, meta- and ortho 4-methoxyphenyl piperazine isomers .Aplicaciones Científicas De Investigación

Calcium Channel Antagonism

One of the primary applications of benzothiazine derivatives, including compounds related to 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, is their role as calcium channel antagonists. Fujita et al. (1990) studied a series of benzothiazines, examining their Ca2+ antagonistic activities. These compounds, including a key compound closely related to 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, showed promising results in this domain (Fujita et al., 1990).

Anticancer Properties

Benzothiazines have been explored for their potential in anticancer treatments. Niewiadomy et al. (2011) synthesized new compounds of the benzothiazine class and tested them for antiproliferative activity. This research suggests the potential of benzothiazine derivatives in the field of oncology (Niewiadomy et al., 2011).

Allelochemicals in Agriculture

Compounds with a benzothiazine structure, similar to 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, have been studied for their agronomic utility. Macias et al. (2006) reviewed the synthesis of these compounds and explored their phytotoxic and antimicrobial properties, highlighting their potential use in agriculture (Macias et al., 2006).

Antimicrobial and Antioxidant Activities

Rangaswamy et al. (2017) synthesized a new class of benzothiazine derivatives and evaluated their antimicrobial and antioxidant activities. This research adds to the versatility of benzothiazines in pharmacological applications (Rangaswamy et al., 2017).

Antiviral Potential

Research into benzothiazines has also extended into the realm of antiviral drugs. Mizuhara et al. (2012) investigated benzothiazin-6-imine derivatives for their effectiveness against HIV-1 and HIV-2, showing promising results in the development of new antiretroviral agents (Mizuhara et al., 2012).

Anticonvulsant Activity

Benzothiazines have also been examined for their anticonvulsant properties. Zhang et al. (2010) synthesized a series of benzothiazine derivatives and evaluated their anticonvulsant activity, suggesting potential use in treating seizures (Zhang et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds such as benzophenones have been shown to exhibit strong antitumor activity, suggesting potential targets could be tumor-related proteins or pathways .

Mode of Action

For instance, benzothiazole derivatives have been reported to exhibit antimicrobial activity, suggesting they may interact with microbial proteins or enzymes to inhibit their function .

Biochemical Pathways

For instance, a benzophenone derivative was found to interact with 22 key genes and 21 tumor pathways, including AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .

Pharmacokinetics

For instance, a benzophenone derivative was found to have a consensus log P o/w value of 3.53, indicating good lipophilicity and potential for absorption

Result of Action

Related compounds have been shown to exhibit strong antitumor activity, suggesting that 3-(4-methoxyphenyl)-2h-1,4-benzothiazine may also have potential antitumor effects .

Safety and Hazards

Direcciones Futuras

Research into methoxyphenyl compounds is ongoing, with potential applications in various fields such as medicine, material science, and organic chemistry . For example, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential cytotoxic activity against breast cancer .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-2H-1,4-benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAHIFRKFWYUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507139 | |

| Record name | 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2H-1,4-benzothiazine | |

CAS RN |

76148-93-1 | |

| Record name | 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione](/img/structure/B1626245.png)

![2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane](/img/structure/B1626257.png)

![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)